An In-depth Technical Guide to 6-Dehydroprogesterone: Chemical Structure and Properties
An In-depth Technical Guide to 6-Dehydroprogesterone: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Dehydroprogesterone (pregna-4,6-diene-3,20-dione) is a synthetic steroid and a derivative of progesterone. It is characterized by the introduction of a double bond between carbons 6 and 7 of the progesterone backbone. This structural modification significantly influences its chemical and biological properties, distinguishing it from the parent hormone. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of 6-dehydroprogesterone, including its metabolism and potential therapeutic applications. Detailed experimental protocols and data are presented to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.
Chemical Identity and Structure
6-Dehydroprogesterone is a C21 steroid with the systematic IUPAC name (8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one.[1] Its chemical identity is further defined by the following identifiers:
| Identifier | Value |
| CAS Number | 1162-56-7[1] |
| Molecular Formula | C₂₁H₂₈O₂[1][2] |
| Molecular Weight | 312.45 g/mol [2] |
| SMILES | CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=CC4=CC(=O)CC[C@]34C)C[3] |
| InChI | InChI=1S/C21H28O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h4-5,12,16-19H,6-11H2,1-3H3/t16-,17+,18-,19-,20-,21+/m0/s1[2] |
| Synonyms | Pregna-4,6-diene-3,20-dione, Δ6-Progesterone[1][4] |
Physicochemical Properties
The physical and chemical properties of 6-dehydroprogesterone are summarized in the table below. These properties are crucial for its handling, formulation, and absorption characteristics.
| Property | Value | Source |
| Melting Point | 147-148 °C | Golden Pharma |
| Boiling Point | 462.8 °C at 760 mmHg | Golden Pharma |
| Density | 1.1 g/cm³ | Golden Pharma |
| Solubility | Soluble in acetone and chloroform; sparingly soluble in ethanol and methanol; practically insoluble in water. | ChemicalBook |
| Appearance | White to off-white powder | NINGBO INNO PHARMCHEM |
Spectroscopic Data
Spectroscopic data is essential for the structural elucidation and quality control of 6-dehydroprogesterone.
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Mass Spectrometry: The NIST Mass Spectrometry Data Center provides GC-MS data for 6-dehydroprogesterone, indicating a molecular ion peak consistent with its molecular weight.[1]
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Infrared (IR) Spectroscopy: FTIR spectra of 6-dehydroprogesterone are available, typically showing characteristic carbonyl stretching frequencies for the ketone groups at C3 and C20, and C=C stretching for the conjugated diene system.[1]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹³C and ¹H NMR data are available and crucial for confirming the chemical structure. A comparative study using high-field NMR has been conducted on 6-dehydroprogesterone and related progestins to define its conformational features.[5]
Biological and Pharmacological Properties
6-Dehydroprogesterone exhibits a range of biological activities, primarily through its interaction with steroid receptors.
Mechanism of Action
As a progestin, 6-dehydroprogesterone's primary mechanism of action is through its agonistic activity at the progesterone receptor (PR) .[3] Binding to the PR initiates a cascade of molecular events that modulate the transcription of target genes involved in various physiological processes.
Biological Activities
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Anti-cancer Properties: 6-Dehydroprogesterone has been shown to inhibit the growth of human mammary cancer cells (MCF-7).[3]
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Anti-inflammatory Effects: The compound has demonstrated anti-inflammatory properties, which may be attributed to its ability to inhibit efflux pumps and cytochrome P450 enzymes.[3]
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Prostatic Hypertrophy: It has shown effectiveness in the treatment of prostatic hypertrophy.[3]
Metabolism
The metabolism of 6-dehydroprogesterone can occur through various enzymatic reactions. Microbial transformation studies using Aspergillus niger and Gibberella fujikuroi have shown that it can be converted into several hydroxylated, chlorinated, and epoxidized metabolites.[6] This highlights the potential for diverse metabolic pathways in vivo.
Toxicity
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 6-dehydroprogesterone is suspected of causing cancer, may damage fertility or the unborn child, and may cause harm to breast-fed children.[1]
Experimental Protocols
Detailed experimental protocols are essential for the synthesis, purification, and biological evaluation of 6-dehydroprogesterone.
Synthesis of 6-Dehydroprogesterone
A patented method for the synthesis of dehydroprogesterone involves a multi-step process starting from A-ring degradation products. The key steps include:
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Addition reaction with acetylene magnesium halide.
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Dehydroxylation and configuration inversion.
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Bromination and elimination reactions.
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Grignard reaction.
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Mitsunobu reaction.
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Two Robinson annulation reactions.
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Water addition and rearrangement to yield the final product.[7]
The crude product is then purified by recrystallization from acetone.[7]
Purification
Purification of 6-dehydroprogesterone can be achieved through recrystallization using solvents such as acetone or a mixture of ethyl acetate and hexane.[7] Column chromatography can also be employed for further purification if necessary.
Progesterone Receptor Binding Assay
A common method to assess the binding affinity of compounds to the progesterone receptor is a competitive binding assay.
Principle: This assay measures the ability of the test compound (6-dehydroprogesterone) to compete with a radiolabeled progestin (e.g., [³H]-promegestone) for binding to the progesterone receptor.
Protocol Outline:
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Prepare a cytosolic fraction containing progesterone receptors from a suitable source (e.g., rabbit uterus or PR-expressing cells).
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Incubate the receptor preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.
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After incubation, separate the receptor-bound and free radioligand using a method like dextran-coated charcoal adsorption.
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Measure the radioactivity of the bound fraction using liquid scintillation counting.
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Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).
MCF-7 Cell Proliferation Assay (E-screen Assay)
This assay is used to determine the proliferative or anti-proliferative effects of a compound on estrogen-responsive breast cancer cells.
Protocol Outline:
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Culture MCF-7 cells in a suitable medium.
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Seed the cells in multi-well plates and allow them to attach.
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Replace the medium with an estrogen-free medium for a period to synchronize the cells.
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Treat the cells with varying concentrations of 6-dehydroprogesterone. Include appropriate positive (e.g., estradiol) and negative (vehicle) controls.
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Incubate for a defined period (e.g., 4-6 days).
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Determine cell proliferation using a suitable method, such as:
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Direct cell counting (e.g., using a hemocytometer and trypan blue exclusion).
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DNA quantification (e.g., using a fluorescent dye like SYBR Green).
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Metabolic assays (e.g., MTS or MTT assay), though caution is advised as some compounds can interfere with mitochondrial activity.[8]
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In Vitro Anti-Inflammatory Assay (Egg Albumin Denaturation Assay)
This assay assesses the ability of a compound to inhibit protein denaturation, which is a hallmark of inflammation.
Protocol Outline:
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Prepare a reaction mixture containing egg albumin, phosphate-buffered saline (pH 6.4), and varying concentrations of 6-dehydroprogesterone.
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Incubate the reaction mixtures at 37°C followed by heating at 70°C to induce protein denaturation.
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After cooling, measure the absorbance of the solutions at 280 nm.
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Calculate the percentage inhibition of protein denaturation compared to a control without the test compound.
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A reference anti-inflammatory drug (e.g., diclofenac sodium) should be used as a positive control.[9]
Visualizations
Synthesis Workflow
Caption: Synthetic pathway for 6-dehydroprogesterone.
Progesterone Receptor Signaling Pathway
Caption: Progesterone receptor signaling pathway.
Conclusion
6-Dehydroprogesterone is a synthetic progestin with distinct chemical and biological properties conferred by the C6-C7 double bond. Its activities, including anti-cancer and anti-inflammatory effects, make it a compound of interest for further research and potential therapeutic development. This guide provides a foundational understanding of its characteristics and offers detailed experimental approaches for its study. The provided data and protocols are intended to facilitate future investigations into the pharmacological potential of 6-dehydroprogesterone.
References
- 1. 6-Dehydroprogesterone | C21H28O2 | CID 101994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. biosynth.com [biosynth.com]
- 4. chemscene.com [chemscene.com]
- 5. A comparative molecular modeling study of dydrogesterone with other progestational agents through theoretical calculations and nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biotransformation of 6-dehydroprogesterone with Aspergillus niger and Gibberella fujikuroi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN112409434B - Synthesis method of dehydroprogesterone - Google Patents [patents.google.com]
- 8. Evaluation of Cell Cycle Arrest in Estrogen Responsive MCF-7 Breast Cancer Cells: Pitfalls of the MTS Assay | PLOS One [journals.plos.org]
- 9. medwinpublishers.com [medwinpublishers.com]
